molecular formula C10H11F3N2 B11721237 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

Cat. No.: B11721237
M. Wt: 216.20 g/mol
InChI Key: VYIOPASXUJQCER-MRVPVSSYSA-N
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Description

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of a pyrrolidine precursor, which undergoes a series of reactions including cyclization and functionalization to introduce the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry. This method allows for the efficient and scalable production of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug discovery and development.

    Industry: It is used in the production of materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in medicinal chemistry.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, known for its biological activity.

Uniqueness

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m1/s1

InChI Key

VYIOPASXUJQCER-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(N=CC=C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

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